molecular formula C11H12INO B311347 N-(4-iodophenyl)cyclobutanecarboxamide

N-(4-iodophenyl)cyclobutanecarboxamide

Cat. No.: B311347
M. Wt: 301.12 g/mol
InChI Key: AZKPXWBFOARSCC-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring conjugated to a 4-iodophenyl substituent via an amide bond. Its molecular formula is C₁₁H₁₂INO, with a calculated molecular weight of 301.13 g/mol.

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

N-(4-iodophenyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14)

InChI Key

AZKPXWBFOARSCC-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Electronic Differences

  • N-(4-iodophenyl)cyclobutanecarboxamide : The electron-withdrawing iodine atom increases lipophilicity (logP ≈ 3.2, estimated) and may participate in halogen bonding.
  • N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide : The methoxy group (electron-donating) enhances solubility in polar solvents compared to iodine, with a molecular weight of 295.38 g/mol .
  • N-(pyrrolidin-3-yl)cyclobutanecarboxamide : The pyrrolidinyl group introduces hydrogen-bonding capacity and basicity (pKa ~9.5, calculated), contrasting with the neutral iodophenyl group .

Table 1: Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Estimated) Key Functional Group Property
This compound 301.13 3.2 Halogen bonding (I)
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide 295.38 2.8 Electron-donating (OCH₃)
N-(pyrrolidin-3-yl)cyclobutanecarboxamide 166.14 1.5 Hydrogen bonding (NH)

Carboxamide Backbone Variations: Cyclobutane vs. Cyclopentane vs. β-Alanine

Table 2: Impact of Backbone Structure on Bioactivity

Compound Backbone Type Reported Activity (Source)
This compound Cyclobutane No direct data; inferred rigidity
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane No bioactivity data provided
N-(4-iodophenyl)-β-alanine derivatives β-Alanine Antimicrobial (MIC: 2–16 µg/mL)

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